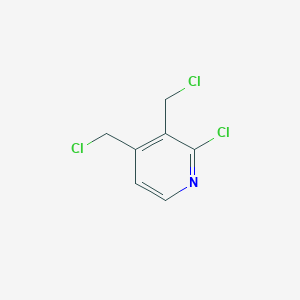
2-Chloro-3,4-bis(chloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,4-bis(chloromethyl)pyridine is an organohalide compound that consists of a pyridine core bearing three chlorine atoms and two chloromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4-bis(chloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2-chloromethylpyridine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4-bis(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methylpyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and methylpyridine derivatives. These products have diverse applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-3,4-bis(chloromethyl)pyridine involves its ability to act as an alkylating agent. The chloromethyl groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This property is exploited in its use as a precursor for bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: This compound has a similar structure but lacks the additional chloromethyl group at the 4-position.
2,6-Bis(chloromethyl)pyridine: This compound has chloromethyl groups at the 2 and 6 positions, making it structurally similar but with different reactivity.
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of chloromethyl groups, leading to different chemical properties and applications.
Uniqueness
2-Chloro-3,4-bis(chloromethyl)pyridine is unique due to the presence of two chloromethyl groups at adjacent positions on the pyridine ring. This structural feature imparts distinct reactivity and makes it a valuable intermediate for the synthesis of various derivatives .
Properties
Molecular Formula |
C7H6Cl3N |
|---|---|
Molecular Weight |
210.5 g/mol |
IUPAC Name |
2-chloro-3,4-bis(chloromethyl)pyridine |
InChI |
InChI=1S/C7H6Cl3N/c8-3-5-1-2-11-7(10)6(5)4-9/h1-2H,3-4H2 |
InChI Key |
WZWOPWZYHZRVQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CCl)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















